6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
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Overview
Description
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a tert-butyl group, two hydroxyl groups, and a dimethyl group attached to the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl groups at positions 7 and 8 can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Dimethylation: The dimethyl groups can be introduced through methylation reactions using reagents like methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.
Substitution: The tert-butyl group can undergo substitution reactions with electrophiles or nucleophiles.
Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Esterification: Reagents like acetic anhydride or benzoyl chloride can be used in the presence of a base like pyridine.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Esterification: Esters of the hydroxyl groups.
Scientific Research Applications
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one involves its interaction with molecular targets and pathways, including:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): A similar compound with antioxidant properties, commonly used as a food preservative.
Butylated Hydroxyanisole (BHA): Another antioxidant compound used in food and cosmetics.
2,6-Di-tert-butylphenol: A compound with similar structural features and antioxidant properties.
Uniqueness
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxyl and tert-butyl groups enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
6-tert-butyl-7,8-dihydroxy-2,2-dimethyl-3H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-14(2,3)9-6-8-10(16)7-15(4,5)19-13(8)12(18)11(9)17/h6,17-18H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFFBQMOFGAMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC(=C(C(=C2O1)O)O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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